N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a fused bicyclic aromatic core with distinct functional groups. The quinazoline scaffold is substituted at position 3 with a pentyl chain, at position 4 with an oxo group, and at position 2 with a sulfanylidene moiety. The N-position is functionalized with a 4-methoxyphenylmethyl group, while the carboxamide at position 7 enhances polarity.
Properties
CAS No. |
421590-56-9 |
|---|---|
Molecular Formula |
C22H25N3O3S |
Molecular Weight |
411.52 |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O3S/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)29)20(26)23-14-15-6-9-17(28-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,29) |
InChI Key |
WIKGNURHPRRRIC-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline class, characterized by its complex structure that includes a methoxyphenyl group, a pentyl chain, and a sulfanylidene moiety. Its molecular formula is with a molecular weight of 411.52 g/mol. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an enzyme inhibitor and potential therapeutic agent against various diseases.
Chemical Structure and Properties
The structural features of this compound are crucial for its biological activity. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 411.52 g/mol |
| IUPAC Name | This compound |
| LogP | 4.3673 |
| Polar Surface Area | 59.525 Ų |
Enzyme Inhibition
Research indicates that quinazoline derivatives, including N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene, exhibit significant biological activity through the inhibition of various enzymes. Notably, this compound has shown potential as an inhibitor of matrix metalloproteinase-13 (MMP-13) , an enzyme implicated in tissue remodeling processes associated with cancer metastasis and arthritis .
The inhibition of MMPs is critical in therapeutic strategies aimed at controlling tumor growth and metastasis. The specific interactions between this compound and MMPs may involve binding to the active site, thus preventing substrate access and subsequent enzymatic activity.
Anti-inflammatory and Analgesic Properties
Studies suggest that modifications in the quinazoline structure can enhance its anti-inflammatory and analgesic properties . The presence of the methoxy group is particularly relevant as it may influence the compound's interaction with inflammatory pathways .
Cytotoxic Activity
In vitro studies have demonstrated that quinazoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have been tested for their ability to inhibit cell growth, with some showing moderate inhibitory effects in low micromolar concentrations . This suggests that N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene could possess similar properties, warranting further investigation into its anticancer potential.
Case Studies and Research Findings
- Matrix Metalloproteinase Inhibition : A study highlighted the effectiveness of quinazoline derivatives in inhibiting MMPs, which play a role in cancer progression. The specific binding affinity and kinetic parameters for N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene have yet to be fully characterized but are crucial for understanding its therapeutic potential .
- Cytotoxicity Assays : Compounds structurally related to N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl have been tested against various cancer cell lines, showing varied levels of cytotoxicity. These studies emphasize the importance of side-chain modifications in enhancing biological activity .
- Anti-inflammatory Studies : The anti-inflammatory properties of quinazoline derivatives have been explored through various assays measuring cytokine production and inflammatory markers. Preliminary results indicate that this compound may reduce inflammation through modulation of key signaling pathways .
Comparison with Similar Compounds
Core Modifications
All compared compounds share the 1H-quinazoline-4-oxo-2-sulfanylidene core, critical for hydrogen bonding and metal coordination. The carboxamide at position 7 is conserved, enhancing water solubility and target affinity .
Substituent Variations
- 3-[(4-Chlorophenyl)methyl]-... (): A 4-chlorophenylmethyl group increases electronegativity, favoring π-π stacking but reducing solubility . 3-[(4-Methoxyphenyl)methyl]-N-(phenylmethyl)-... (): A 4-methoxyphenylmethyl group balances lipophilicity and solubility via the methoxy group .
- N-[(2-Methoxyphenyl)methyl]-... (): 2-Methoxy substitution may sterically hinder interactions compared to the 4-methoxy isomer . N-(Phenylmethyl)-... (): A simple benzyl group lacks the methoxy moiety, reducing electronic effects .
- Additional Modifications: N-[(2-Chlorophenyl)methyl]-...
Hypothesized Pharmacological Implications
- Hydrophobicity : The pentyl chain in the target compound may enhance blood-brain barrier penetration compared to aromatic substituents in analogues .
- Electron Effects: The 4-methoxy group in the N-substituent could improve stability against oxidative metabolism relative to chloro or non-substituted analogues .
- Steric Considerations : Smaller substituents (e.g., phenylmethyl in ) might favor tighter binding in sterically constrained active sites .
Data Table: Structural Comparison of Quinazoline Derivatives
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Quinazoline formation | Cyclocondensation in DMF, 80°C, 12h | 60–70% | |
| Thiocarbonyl insertion | Lawesson’s reagent, THF, reflux, 4h | 45–55% | |
| Carboxamide coupling | HATU, DIPEA, DCM, rt, 24h | 70–80% |
Basic: What analytical techniques are critical for confirming the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, quinazoline carbons at δ 160–170 ppm).
- 2D NMR (COSY, HSQC) resolves connectivity, especially for stereochemical assignments.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₂₂H₂₃N₃O₃S: 418.1462).
- X-ray Crystallography: Resolves crystal packing and confirms tautomeric forms of the sulfanylidene group .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
Answer:
Contradictions often arise from assay conditions or structural analogs. Methodological approaches include:
- Standardized Assays: Use identical cell lines (e.g., HepG2 for anticancer studies) and protocols (e.g., MTT vs. ATP-based viability assays).
- Structural Analog Comparison: Synthesize derivatives with modified substituents (e.g., replacing pentyl with cyclopentyl) to isolate activity contributors .
- Meta-Analysis: Cross-reference datasets from multiple studies to identify outliers or assay-specific biases .
Example: Inconsistent kinase inhibition data may result from varying ATP concentrations in enzymatic assays.
Advanced: What experimental approaches elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis: Systematically modify substituents (e.g., methoxy group position, alkyl chain length) and test bioactivity.
- Molecular Docking: Use software (AutoDock, Schrödinger) to predict binding modes with targets (e.g., EGFR kinase).
- Pharmacophore Mapping: Identify essential groups (e.g., sulfanylidene for H-bonding) via 3D-QSAR models .
Q. Table 2: Key Functional Groups and Bioactivity
| Substituent | Role in Bioactivity | Reference |
|---|---|---|
| 4-Methoxyphenylmethyl | Enhances membrane permeability | |
| Pentyl chain | Modulates lipophilicity and selectivity | |
| Sulfanylidene | Binds catalytic cysteine in kinases |
Methodological: How should researchers assess compound purity and stability under experimental conditions?
Answer:
- Purity Analysis:
- HPLC: Use C18 columns with gradient elution (e.g., 10–90% acetonitrile/water) to quantify impurities (<1% threshold).
- TLC: Monitor reaction progress (Rf ≈ 0.5 in ethyl acetate/hexane 3:7).
- Stability Studies:
Advanced: What strategies are recommended for investigating the compound’s mechanism of action (MoA)?
Answer:
- Omics Approaches:
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics: SILAC labeling to quantify target protein modulation.
- Biochemical Assays:
- Animal Models: Use xenograft models (e.g., nude mice with tumor implants) to validate efficacy and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
